molecular formula C8H3BrClNO2 B1275134 5-bromo-7-chloro-1H-indole-2,3-dione CAS No. 613656-97-6

5-bromo-7-chloro-1H-indole-2,3-dione

Cat. No.: B1275134
CAS No.: 613656-97-6
M. Wt: 260.47 g/mol
InChI Key: UTTYWJPFQPXSJI-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1H-indole-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrClNO2. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and chlorine atoms at the 5th and 7th positions, respectively, on the indole ring, and a dione group at the 2nd and 3rd positions .

Biochemical Analysis

Biochemical Properties

5-bromo-7-chloro-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth. Additionally, this compound has been found to interact with proteins involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by upregulating or downregulating the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, the compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting cellular processes . Additionally, it can activate certain enzymes, leading to enhanced cellular responses. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and microbial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell growth and microbial infections . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity. For example, certain metabolites of this compound have been found to exhibit enhanced anticancer and antimicrobial properties . Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s bioavailability and overall biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For instance, this compound has been found to localize in the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, the compound can accumulate in the mitochondria, influencing mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione typically involves the halogenation of indole derivatives. One common method includes the bromination and chlorination of indole-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as bromine and chlorine in an organic solvent like acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the indole ring .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives .

Scientific Research Applications

5-Bromo-7-chloro-1H-indole-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 5-Bromoindole-2,3-dione
  • 7-Chloroindole-2,3-dione
  • 5-Bromo-6-chloroindole-2,3-dione

Comparison: 5-Bromo-7-chloro-1H-indole-2,3-dione is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for diverse applications .

Properties

IUPAC Name

5-bromo-7-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTYWJPFQPXSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405324
Record name 5-bromo-7-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-97-6
Record name 5-bromo-7-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione
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